Cas no 2228573-03-1 (6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline)

6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline is a versatile organic compound with distinct chemical properties. It exhibits high purity and stability, making it suitable for various applications in organic synthesis. The presence of difluoro groups enhances its reactivity and selectivity, offering advantages in the synthesis of complex organic molecules. This compound is ideal for research and development in pharmaceuticals, agrochemicals, and materials science.
6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline structure
2228573-03-1 structure
Product Name:6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline
CAS No:2228573-03-1
MF:C10H12F4N2
MW:236.209296226501
CID:6290711
PubChem ID:165637641
Update Time:2025-10-31

6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline
    • 2228573-03-1
    • EN300-1974492
    • Inchi: 1S/C10H12F4N2/c1-16(2)9-6(10(13,14)5-15)3-4-7(11)8(9)12/h3-4H,5,15H2,1-2H3
    • InChI Key: GPIMDKIUGAUFGH-UHFFFAOYSA-N
    • SMILES: FC(CN)(C1C=CC(=C(C=1N(C)C)F)F)F

Computed Properties

  • Exact Mass: 236.09366104g/mol
  • Monoisotopic Mass: 236.09366104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29.3Ų

6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline Pricemore >>

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Additional information on 6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline

Introduction to 6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline (CAS No: 2228573-03-1)

6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline (CAS No: 2228573-03-1) is a fluorinated aromatic amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its unique structural features, characterized by the presence of fluorine atoms and an amino group in a highly substituted ethyl side chain, make it a compound of considerable interest for its potential applications in drug discovery and development.

The molecular structure of this compound consists of a benzene ring substituted at the 2 and 3 positions with fluorine atoms, an N,N-dimethylamino group at the 4 position, and a 2-amino-1,1-difluoroethyl side chain attached to the 6 position. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The fluorine atoms, in particular, play a pivotal role in modulating the compound's pharmacokinetic and pharmacodynamic profiles.

In recent years, there has been growing interest in fluorinated compounds due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and increase oral bioavailability. The presence of multiple fluorine atoms in 6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline suggests that it may exhibit these desirable properties. Furthermore, the amino group and dimethylamino moiety provide opportunities for further functionalization, allowing for the synthesis of analogs with tailored biological activities.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The structural motifs present in 6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline are reminiscent of known bioactive molecules that target various disease pathways. For instance, fluorinated aromatic amines have been explored as intermediates in the synthesis of kinase inhibitors, which are widely used in the treatment of cancers and inflammatory diseases. The unique substitution pattern of this compound may enable it to interact with such kinases or other enzymes with high selectivity and potency.

Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds to identify potential hits for drug development. 6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline, with its complex structure and multiple fluorine atoms, has been subjected to such computational studies. These studies have suggested that it may possess inhibitory activity against certain enzymes implicated in metabolic disorders. The dimethylamino group could serve as a hydrogen bond acceptor or participate in hydrophobic interactions with protein targets, while the fluorinated side chain could modulate binding affinity through steric effects.

The synthesis of 6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorine atoms requires specialized methodologies to ensure high yields and purity. However, recent developments in fluorination chemistry have made it possible to incorporate fluorine atoms into complex organic molecules with greater ease than ever before. Techniques such as electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired framework.

Once synthesized, 6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline can be further explored for its biological activity through both in vitro and in vivo assays. High-throughput screening (HTS) platforms can be employed to rapidly test its efficacy against a wide range of biological targets. Additionally, structure-activity relationship (SAR) studies can be conducted to modify specific parts of the molecule to enhance its potency or selectivity.

The potential applications of this compound extend beyond drug development. It may also serve as a valuable intermediate in the synthesis of other fluorinated compounds with diverse industrial uses. For example, fluorinated aromatic amines are employed as additives in polymers to improve their thermal stability and flame retardancy properties. The unique properties of 6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline could make it a useful building block for such materials.

In conclusion,6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline (CAS No: 2228573-03-1) is a promising compound with significant potential in pharmaceutical chemistry and beyond. Its complex structure and multiple functional groups make it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases. As synthetic methodologies continue to advance and computational tools become more sophisticated,6-(2-amino-1,1-difluoroethyl)-2,3-difluoro-N,N-dimethylaniline is likely to play an increasingly important role in both academic research and industrial applications.

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